2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
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Overview
Description
Compound 39, identified by the PubMed ID 31742400, is a synthetic organic molecule that functions as a dual antagonist of the CC-chemokine receptors CCR2 and CCR5 . This compound is notable for its potent antagonistic activity and has been extensively studied for its potential therapeutic applications in treating complex disorders .
Preparation Methods
The synthesis of Compound 39 involves the preparation of triazolopyrimidinone derivatives. The synthetic route typically includes the following steps :
Formation of the triazolopyrimidinone core: This is achieved through a series of cyclization reactions involving appropriate precursors.
Functionalization: The core structure is then functionalized with various substituents to enhance its binding affinity and selectivity towards CCR2 and CCR5 receptors.
Purification: The final product is purified using chromatographic techniques to obtain Compound 39 in its pure form.
Industrial production methods for Compound 39 would likely involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Compound 39 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of various substituted derivatives.
Hydrolysis: This reaction involves the cleavage of chemical bonds through the addition of water, resulting in the formation of different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield a variety of substituted triazolopyrimidinone derivatives .
Scientific Research Applications
Compound 39 has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of CCR2 and CCR5 antagonists.
Biology: The compound is used to investigate the biological pathways and mechanisms involving CCR2 and CCR5 receptors.
Industry: It can be utilized in the development of new pharmaceuticals targeting CCR2 and CCR5 receptors.
Mechanism of Action
Compound 39 exerts its effects by binding to an allosteric site on the intracellular face of CCR2 and CCR5 receptors . This binding inhibits the receptors’ activity, preventing the downstream signaling pathways that are typically activated by these receptors. The compound is described as an insurmountable antagonist, meaning it effectively blocks receptor activity even in the presence of high concentrations of agonists .
Comparison with Similar Compounds
Compound 39 is unique in its dual antagonistic activity towards both CCR2 and CCR5 receptors. Similar compounds include:
Cenicriviroc: Another dual CCR2/CCR5 antagonist used in clinical trials for treating nonalcoholic steatohepatitis.
Maraviroc: A selective CCR5 antagonist used in the treatment of HIV infection.
BMS-813160:
Compared to these compounds, Compound 39 is distinguished by its potent and insurmountable antagonistic activity, making it a valuable lead molecule for further drug development .
Properties
Molecular Formula |
C15H15Cl2N5O |
---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
2-amino-6-[(2,3-dichlorophenyl)methyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C15H15Cl2N5O/c1-7(2)12-9(6-8-4-3-5-10(16)11(8)17)13(23)22-15(19-12)20-14(18)21-22/h3-5,7H,6H2,1-2H3,(H3,18,19,20,21) |
InChI Key |
KLBHHUODQVCBKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=O)N2C(=N1)N=C(N2)N)CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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